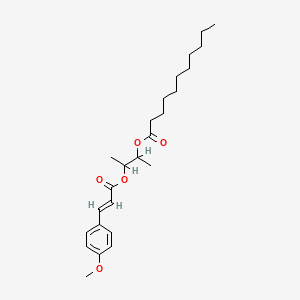
2-(3-(4-Methoxyphenyl-1-oxo-2-propenyl)oxy)-1-methylpropyl undecanoate
描述
2-(3-(4-Methoxyphenyl-1-oxo-2-propenyl)oxy)-1-methylpropyl undecanoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a methoxyphenyl group, a propenyl group, and an undecanoate ester, making it a subject of interest in synthetic chemistry and industrial applications.
属性
CAS 编号 |
84006-40-6 |
|---|---|
分子式 |
C25H38O5 |
分子量 |
418.6 g/mol |
IUPAC 名称 |
3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxybutan-2-yl undecanoate |
InChI |
InChI=1S/C25H38O5/c1-5-6-7-8-9-10-11-12-13-24(26)29-20(2)21(3)30-25(27)19-16-22-14-17-23(28-4)18-15-22/h14-21H,5-13H2,1-4H3/b19-16+ |
InChI 键 |
HEOGSXAZUOIHPQ-KNTRCKAVSA-N |
手性 SMILES |
CCCCCCCCCCC(=O)OC(C)C(C)OC(=O)/C=C/C1=CC=C(C=C1)OC |
规范 SMILES |
CCCCCCCCCCC(=O)OC(C)C(C)OC(=O)C=CC1=CC=C(C=C1)OC |
产品来源 |
United States |
准备方法
合成路线和反应条件
2-(3-(4-甲氧基苯基-1-氧代-2-丙烯基)氧基)-1-甲基丙基十一烷酸酯的合成通常涉及多个步骤,从制备中间化合物开始。一种常见的路线包括在催化剂(如硫酸)存在下,将4-甲氧基苯基乙酸与十一烷酸酯化。反应在回流条件下进行,以确保完全酯化。
工业生产方法
在工业环境中,该化合物的生产可能涉及连续流动反应器,以优化反应条件并提高产量。使用高压反应器和先进的催化剂可以进一步提高合成过程的效率。
化学反应分析
反应类型
2-(3-(4-甲氧基苯基-1-氧代-2-丙烯基)氧基)-1-甲基丙基十一烷酸酯会发生各种化学反应,包括:
氧化: 该化合物可以氧化形成相应的酮和羧酸。
还原: 还原反应可以将丙烯基基团转化为饱和烷基链。
取代: 在适当的条件下,甲氧基基团可以被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 硼氢化钠和氢化铝锂是典型的还原剂。
取代: 卤素和亲核试剂等试剂用于取代反应。
主要生成物
从这些反应中形成的主要产物包括酮、羧酸和各种取代衍生物,具体取决于所用反应条件和试剂。
科学研究应用
2-(3-(4-甲氧基苯基-1-氧代-2-丙烯基)氧基)-1-甲基丙基十一烷酸酯在科学研究中有多种应用:
化学: 用作合成更复杂的有机分子的前体。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医学: 研究其潜在的治疗特性,包括抗炎和抗菌作用。
工业: 用于生产特种化学品和材料。
作用机制
2-(3-(4-甲氧基苯基-1-氧代-2-丙烯基)氧基)-1-甲基丙基十一烷酸酯的作用机制涉及其与特定分子靶点和途径的相互作用。甲氧基苯基基团可以与酶和受体相互作用,调节它们的活性。丙烯基基团也可能通过与细胞膜和蛋白质相互作用而在该化合物的生物效应中发挥作用。
相似化合物的比较
类似化合物
4-甲氧基苯基乙酸: 具有甲氧基苯基基团,但缺乏丙烯基和十一烷酸酯基团。
十一烷酸: 含有十一烷酸酯,但缺乏甲氧基苯基和丙烯基基团。
4-甲氧基苯基丙酸酯: 结构类似,但具有丙酸酯而不是十一烷酸酯。
独特性
2-(3-(4-甲氧基苯基-1-氧代-2-丙烯基)氧基)-1-甲基丙基十一烷酸酯由于其官能团的组合而具有独特性,这些官能团赋予了独特的化学和生物特性。这种独特性使其成为研究和工业应用中的宝贵化合物。
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


